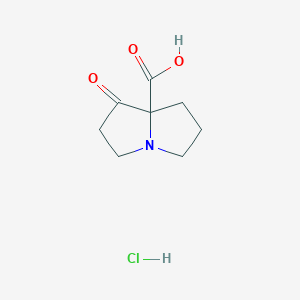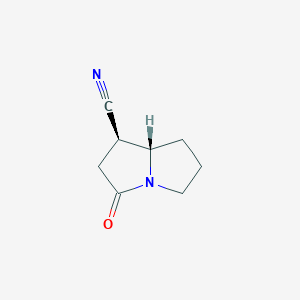
1-Oxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride typically involves multiple steps, starting with the cyclization of appropriate precursors. One common synthetic route includes the cyclization of hexahydro-1H-pyrrolizine derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in biological studies to investigate its effects on various cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
1-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride can be compared with other similar compounds, such as tetrahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride and other pyrrolizine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 1-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride lies in its specific functional groups and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
Comparison with Similar Compounds
Tetrahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride
Hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride
Other pyrrolizine derivatives
Properties
Molecular Formula |
C8H12ClNO3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
7-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c10-6-2-5-9-4-1-3-8(6,9)7(11)12;/h1-5H2,(H,11,12);1H |
InChI Key |
RRTJVEMRRMNITD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(=O)CCN2C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)



![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
![Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15205949.png)
![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)

![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)
![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)

